molecular formula C23H22N6O B13940691 N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide

Cat. No.: B13940691
M. Wt: 398.5 g/mol
InChI Key: SKICPBTYCMATIT-UHFFFAOYSA-N
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Description

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in various cellular processes, including cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like sodium tert-butoxide under inert gas protection .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting protein kinase B (PKB or Akt). It binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the PI3K-Akt-mTOR signaling pathway, which is crucial for cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide is unique due to its specific structure, which allows for high selectivity and potency in inhibiting PKB. This makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C23H22N6O

Molecular Weight

398.5 g/mol

IUPAC Name

N-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C23H22N6O/c30-23(20-8-1-2-10-24-20)28-18-7-3-5-16(13-18)17-6-4-12-29(14-17)22-19-9-11-25-21(19)26-15-27-22/h1-3,5,7-11,13,15,17H,4,6,12,14H2,(H,28,30)(H,25,26,27)

InChI Key

SKICPBTYCMATIT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=CN3)C4=CC(=CC=C4)NC(=O)C5=CC=CC=N5

Origin of Product

United States

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